

# Application Notes and Protocols for Calcium Hydride in Thermochemical Energy Storage

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## Compound of Interest

Compound Name: Calcium hydride

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This document provides a detailed overview of the application of **calcium hydride** (CaH<sub>2</sub>) in thermochemical energy storage (TCES). It includes key performance data, comprehensive experimental protocols for material synthesis and characterization, and visual representations of the underlying processes.

## Introduction to CaH<sub>2</sub> for Thermochemical Energy Storage

**Calcium hydride** (CaH<sub>2</sub>) is a promising material for high-temperature thermochemical energy storage due to its high energy density and the reversible nature of its formation and decomposition.<sup>[1][2]</sup> The fundamental principle of CaH<sub>2</sub>-based TCES lies in the endothermic decomposition of CaH<sub>2</sub> to store thermal energy and its exothermic hydrogenation to release the stored energy. The reversible reaction is as follows:



A significant challenge with pure CaH<sub>2</sub> is its high decomposition temperature, typically exceeding 1000°C at 1 bar of hydrogen pressure, which limits its practical application in many energy systems, such as concentrated solar power (CSP) plants that target operational temperatures between 600 and 800°C.<sup>[2][3]</sup> To address this, a primary area of research focuses on the thermodynamic destabilization of CaH<sub>2</sub> by forming composites with other

materials, such as aluminum (Al), zinc (Zn), and silicon (Si), to lower the operating temperature. [\[1\]](#)[\[2\]](#)[\[4\]](#)

## Data Presentation: Thermodynamic Properties

The thermodynamic parameters of pure and destabilized CaH<sub>2</sub> systems are crucial for their evaluation as TCES materials. The following tables summarize key quantitative data from the literature.

Table 1: Thermodynamic Properties of Pure and Destabilized CaH<sub>2</sub> Systems

System	Dehydrogenation Step	$\Delta H_{des}$ (kJ mol <sup>-1</sup> H <sub>2</sub> )	$\Delta S_{des}$ (J K <sup>-1</sup> mol <sup>-1</sup> H <sub>2</sub> )	T <sub>des</sub> (1 bar H <sub>2</sub> ) (°C)	Energy Density (kJ kg <sup>-1</sup> )	Reference
Pure CaH <sub>2</sub>	CaH <sub>2</sub> ⇌ Ca + H <sub>2</sub>	~186	~140	>1000	~4312	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
CaH <sub>2</sub> -2Al	Step 1	79 ± 3	113 ± 4	-	1031 (system)	<a href="#">[1]</a> <a href="#">[6]</a>
	Step 2	99 ± 4	128 ± 5	<a href="#">[1]</a> <a href="#">[6]</a>		
CaH <sub>2</sub> -3Zn	Step 2 (CaZn <sub>11</sub> formation)	131 ± 4	151 ± 4	597	-	<a href="#">[2]</a> <a href="#">[4]</a>
CaH <sub>2</sub> -Si (2:3 CaH <sub>2</sub> to CaSi)	-	154 ± 4	-	747 ± 33	-	
LiBH <sub>4</sub> -CaH <sub>2</sub>	-	~60	-	450 (at 0.482 MPa)	3504.6	

## Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and performance testing of CaH<sub>2</sub>-based thermochemical energy storage materials.

## Material Synthesis: High-Energy Ball Milling

High-energy ball milling is a common technique to synthesize  $\text{CaH}_2$  composites and reduce particle size, which can improve reaction kinetics.

Protocol: Synthesis of  $\text{CaH}_2$ -Al Composite Powder

- Preparation: All sample handling must be performed in an inert atmosphere (e.g., an argon-filled glovebox) to prevent oxidation and hydrolysis of  $\text{CaH}_2$ .
- Milling Jars and Media: Use hardened steel or tungsten carbide milling vials and balls. The ball-to-powder ratio (BPR) is a critical parameter and should be optimized (e.g., 20:1).
- Loading: Load the stoichiometric amounts of  $\text{CaH}_2$  and aluminum powder into the milling vial inside the glovebox.
- Milling Parameters:
  - Milling Time: The duration of milling affects the particle size and homogeneity. Typical milling times can range from 1 to 10 hours.
  - Milling Speed: Set the rotational speed of the planetary ball mill (e.g., 400 rpm).
  - Milling Atmosphere: The vial should be sealed under an inert atmosphere (e.g., argon).
- Post-Milling: After milling, the vial should be opened inside the glovebox to handle the resulting composite powder. The powder is then ready for characterization and testing.

## Thermodynamic Characterization: Pressure-Composition Isotherm (PCI) Measurements

PCI measurements are used to determine the thermodynamic properties of hydrogen absorption and desorption, such as enthalpy ( $\Delta H$ ) and entropy ( $\Delta S$ ) of reaction, by constructing a van't Hoff plot. A Sieverts-type apparatus is typically used for these measurements.

Protocol: PCI Measurement of a  $\text{CaH}_2$  Composite

- Sample Preparation: Load a known mass (e.g., 100-500 mg) of the  $\text{CaH}_2$  composite powder into a sample holder within an inert atmosphere.
- Activation:
  - Assemble the sample holder in the Sieverts apparatus.
  - Evacuate the system to a high vacuum (e.g.,  $< 10^{-5}$  mbar) to remove any atmospheric contaminants.
  - Heat the sample under vacuum to a temperature sufficient to remove any surface oxides or hydroxides (e.g., 300°C for several hours).
  - Perform several hydrogen absorption/desorption cycles to fully activate the material.
- Isotherm Measurement (Absorption):
  - Set the sample to the desired temperature (e.g., 550°C) and allow it to stabilize.
  - Introduce a known amount of hydrogen gas into a calibrated reference volume.
  - Expand the gas into the sample chamber and allow the system to reach equilibrium. The pressure drop corresponds to the amount of hydrogen absorbed by the sample.
  - Repeat this process in increments of pressure until the material is saturated with hydrogen.
- Isotherm Measurement (Desorption):
  - From the saturated state, incrementally decrease the pressure by expanding the gas from the sample chamber into the evacuated reference volume.
  - Allow the system to reach equilibrium at each pressure step.
- Data Analysis:
  - Plot the equilibrium pressure versus the hydrogen concentration in the material (wt. % or H/M ratio) for each temperature.

- Repeat the measurements at several different temperatures (e.g., 550°C, 575°C, 600°C).
- From the plateaus of the PCI curves, determine the equilibrium pressures for the hydrogenation/dehydrogenation reactions at each temperature.
- Construct a van't Hoff plot ( $\ln(P_{eq})$  vs.  $1/T$ ). The slope and intercept of this plot are used to calculate the enthalpy ( $\Delta H$ ) and entropy ( $\Delta S$ ) of the reaction, respectively.

## Kinetic and Thermal Stability Analysis: DSC-TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal stability, decomposition temperatures, and reaction kinetics of  $\text{CaH}_2$  composites.

Protocol: DSC-TGA Analysis of  $\text{CaH}_2$  Composite Dehydrogenation

- Sample Preparation: Place a small, known mass of the  $\text{CaH}_2$  composite (e.g., 5-10 mg) into an alumina or platinum crucible inside an inert atmosphere glovebox.
- Instrument Setup:
  - Place the sample crucible and an empty reference crucible into the DSC-TGA instrument.
  - Purge the system with a high-purity inert gas (e.g., argon) at a constant flow rate (e.g., 50-100 mL/min).
- Temperature Program:
  - Heat the sample from room temperature to a final temperature above its decomposition point (e.g., 800°C) at a constant heating rate (e.g., 5, 10, 15, and 20 K/min for kinetic analysis).
- Data Acquisition: Record the mass loss (TGA) and differential heat flow (DSC) as a function of temperature.
- Data Analysis:

- The TGA curve will show a mass loss corresponding to the release of hydrogen. The onset temperature of this mass loss indicates the start of decomposition.
- The DSC curve will show an endothermic peak corresponding to the heat absorbed during the decomposition reaction.
- To determine the activation energy ( $E_a$ ) of dehydrogenation, use the Kissinger method by plotting  $\ln(\beta/T_p^2)$  versus  $1/T_p$ , where  $\beta$  is the heating rate and  $T_p$  is the peak temperature from the DSC curves at different heating rates.

## Structural Analysis: In-situ X-ray Diffraction (XRD)

In-situ XRD is a powerful technique to identify the crystalline phases present in the material as a function of temperature and gas environment, providing direct evidence for the reaction pathways.

Protocol: In-situ XRD of  $\text{CaH}_2$  Composite Decomposition

- Sample Preparation: Load the  $\text{CaH}_2$  composite powder into a capillary suitable for in-situ XRD measurements (e.g., a sapphire or quartz capillary) inside an inert atmosphere glovebox.
- Instrument Setup:
  - Mount the capillary in a high-temperature, controlled-atmosphere XRD chamber.
  - Connect the chamber to a gas handling system for controlling the atmosphere (e.g., vacuum, inert gas, or hydrogen).
- Data Acquisition:
  - Begin by collecting an XRD pattern at room temperature.
  - Heat the sample to the desired temperature range while continuously collecting XRD patterns.
  - The atmosphere can be controlled during heating (e.g., under vacuum or a backpressure of hydrogen) to simulate the conditions of the thermochemical cycle.

- Data Analysis:
  - Analyze the collected XRD patterns at different temperatures to identify the crystalline phases present. This will reveal the sequence of phase transformations during the dehydrogenation and re-hydrogenation processes. For example, in the  $\text{CaH}_2\text{-Al}$  system, in-situ XRD can confirm the formation of  $\text{CaAl}_2$  and subsequently  $\text{CaAl}_4$  during dehydrogenation.

## Performance Evaluation: Cycling Stability

Cycling stability is a critical parameter for the practical application of TCES materials. This involves subjecting the material to a large number of hydrogenation/dehydrogenation cycles and monitoring its performance.

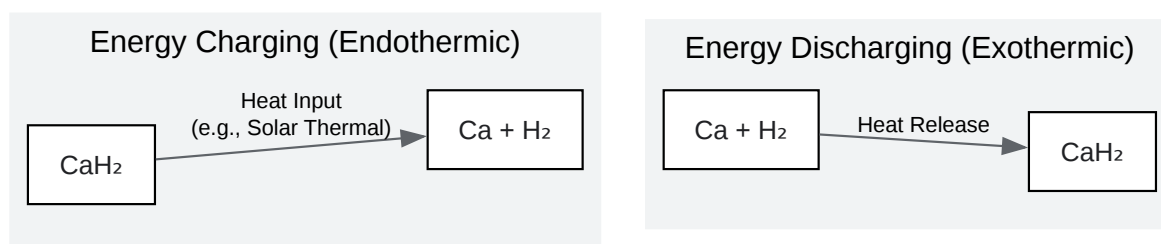
Protocol: Long-Term Cycling Stability Test

- Setup: Use a Sieverts-type apparatus or a dedicated cycling rig capable of automated pressure and temperature swings.
- Cycling Conditions:
  - Define the absorption and desorption conditions (temperature and pressure) based on the thermodynamic properties of the material. For example, for the  $\text{CaH}_2\text{-2Al}$  system, cycling could be performed at  $670^\circ\text{C}$  with a hydrogen pressure of 20 bar for absorption and under vacuum for desorption.<sup>[6]</sup>
- Procedure:
  - Subject the activated sample to repeated cycles of hydrogen absorption and desorption.
  - Periodically (e.g., every 10 cycles), measure the hydrogen storage capacity to monitor any degradation.
- Analysis:
  - Plot the hydrogen storage capacity as a function of the cycle number.

- After a significant number of cycles (e.g., >100), perform ex-situ characterization (e.g., XRD, SEM) to investigate any changes in the material's structure and morphology, such as particle agglomeration or phase segregation.

## Visualizations

### Thermochemical Energy Storage Cycle

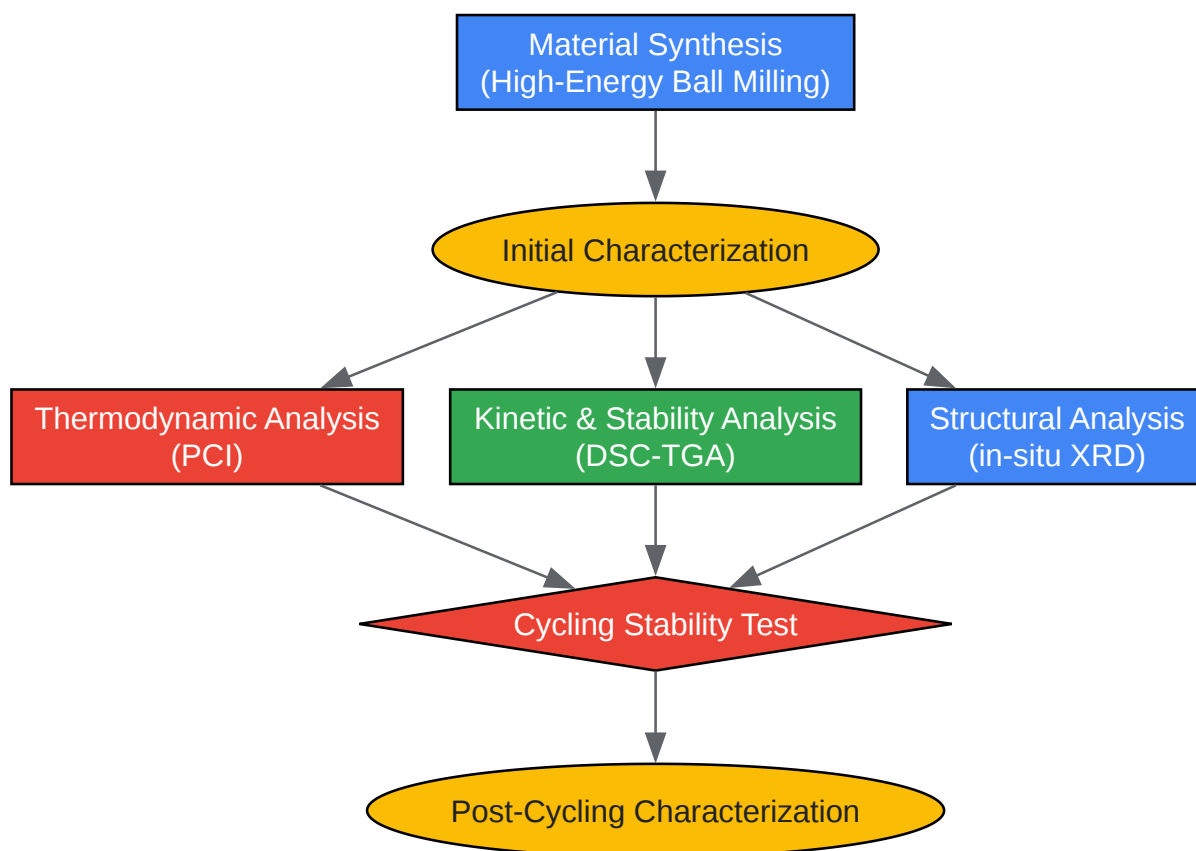


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Caption: The  $\text{CaH}_2$  thermochemical energy storage cycle.

## Experimental Workflow for Material Evaluation





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Caption: Workflow for evaluating CaH<sub>2</sub>-based TCES materials.

## Destabilization Strategy for CaH<sub>2</sub>

Caption: Strategy to lower CaH<sub>2</sub> decomposition temperature.

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